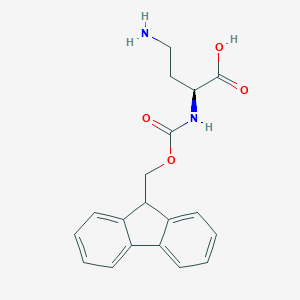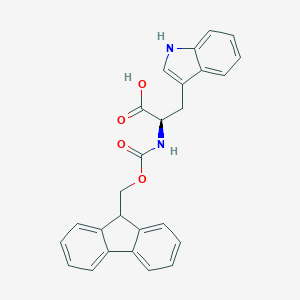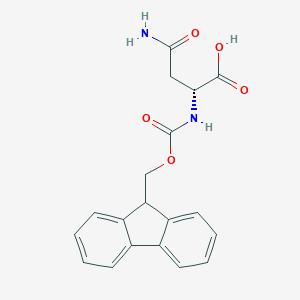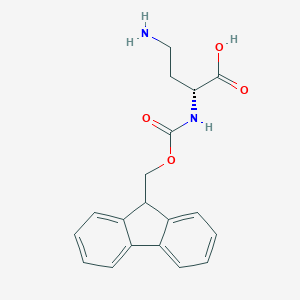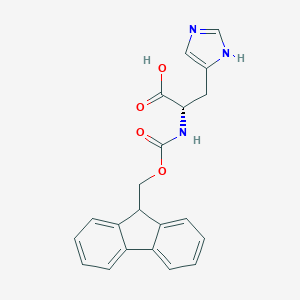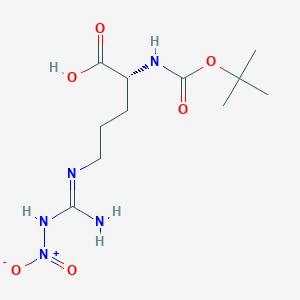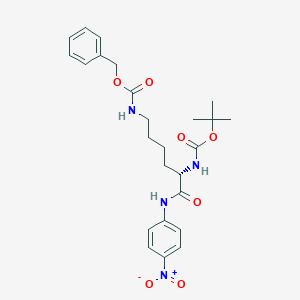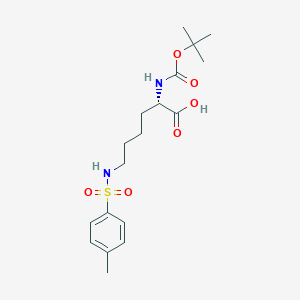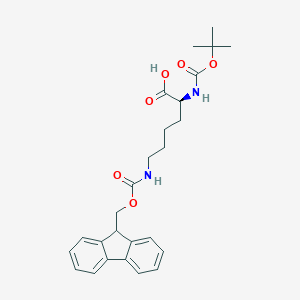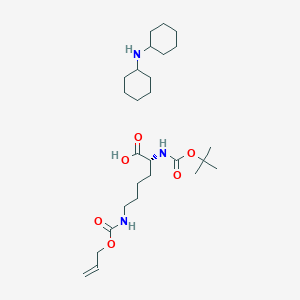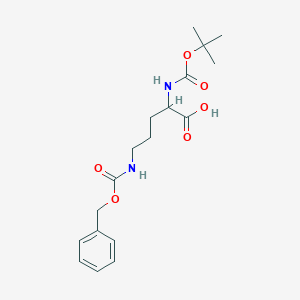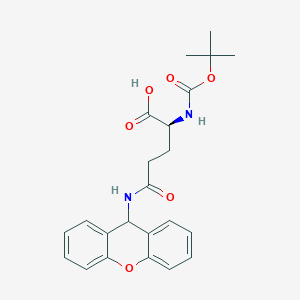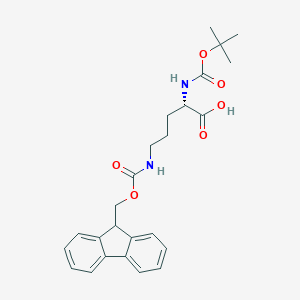![molecular formula C16H20N2O4 B557161 N-[(tert-Butoxy)carbonyl]-D-tryptophan CAS No. 5241-64-5](/img/structure/B557161.png)
N-[(tert-Butoxy)carbonyl]-D-tryptophan
描述
“N-[(tert-Butoxy)carbonyl]-D-tryptophan” is a compound with the molecular formula C16H20N2O4 and a molecular weight of 304.35 . It is also known by several synonyms such as boc-d-trp-oh, n-boc-d-tryptophan, n-tert-butoxy carbonyl-d-tryptophan, n-tert-butoxycarbonyl-d-tryptophan, boc-d-tryptophan, boc-d-trp, nalpha-boc-d-tryptophan, boc-d-tryptophane, nalpha-boc-d-tryptophane, tert-butoxycarbonyl .
Synthesis Analysis
The tert-butyloxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Structure Analysis
The IUPAC name for this compound is (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid . The SMILES representation is CC©©OC(=O)NC@HC(O)=O .
Chemical Reactions Analysis
The N-tert-butyloxycarbonyl (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . Deprotection of the N-Boc group can be achieved using various methods, including TFA-induced cleavage, use of metal catalysts, and acetylchloride in methanol .
Physical And Chemical Properties Analysis
“N-[(tert-Butoxy)carbonyl]-D-tryptophan” is a white to cream powder . It has a melting point of 131-136 °C and a boiling point of 445.17°C (rough estimate) . The compound has a density of 1.1328 (rough estimate) and a refractive index of 1.5800 (estimate) . It is slightly soluble in aqueous base, DMF, DMSO, and methanol .
科学研究应用
Molecular Simulation and Bio-Organic Synthesis
- Scientific Field: Computational and Theoretical Chemistry .
- Application Summary: N-tert-Butoxy-Carboynl Anhydride is used in molecular simulations to understand the formation of NCA from precursor structures . This understanding is crucial for bio-organic synthesis and tissue engineering .
- Methods of Application: The reaction of NCA formation from the precursor structures is simulated using their thermodynamic parameters (∆G, ∆H and ∆S) as a function of temperature, structure, and length of the NCA precursor .
- Results: The spontaneity of the reactions to form stable NCAs was found to increase with peptide length .
Deprotection of the N-Boc Group
- Scientific Field: Organic Synthesis .
- Application Summary: The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . A method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been developed .
- Methods of Application: The deprotection of the N-Boc group is achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours .
- Results: This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Obtaining Indigo Pigments
- Scientific Field: Organic Chemistry .
- Application Summary: The tert-butoxy carbonyl (tBOC) thermolabile protecting group is attached to indigos, allowing their processing into neat thin films as well as mixed films with a semiconducting polymer . This is used for obtaining indigo pigments as thin films and their applications in organic bulk heterojunctions .
- Methods of Application: The tBOC group is attached to indigos, which are then processed into neat thin films or mixed films with a semiconducting polymer .
- Results: Photoinduced charge transfer is observed to and from these pigments and the polymer .
Peptoid-Based Polyacids
- Scientific Field: Polymer Chemistry .
- Application Summary: The tert-butyl ester group on the N-substituents can be efficiently deprotected under mild conditions to produce the corresponding pH-responsive peptoid-based polyacids . This is a structural mimic of poly(L-glutamic acid) .
- Methods of Application: The deprotection of the tert-butyl ester group on the N-substituents is achieved under mild conditions .
- Results: The corresponding pH-responsive peptoid-based polyacids are produced .
Obtaining Indigo Pigments
- Scientific Field: Organic Chemistry .
- Application Summary: The tert-butoxy carbonyl (tBOC) thermolabile protecting group is attached to indigos, allowing their processing into neat thin films as well as mixed films with a semiconducting polymer . This is used for obtaining indigo pigments as thin films and their applications in organic bulk heterojunctions .
- Methods of Application: The tBOC group is attached to indigos, which are then processed into neat thin films or mixed films with a semiconducting polymer .
- Results: Photoinduced charge transfer is observed to and from these pigments and the polymer .
Peptoid-Based Polyacids
- Scientific Field: Polymer Chemistry .
- Application Summary: The tert-butyl ester group on the N-substituents can be efficiently deprotected under mild conditions to produce the corresponding pH-responsive peptoid-based polyacids . This is a structural mimic of poly(L-glutamic acid) .
- Methods of Application: The deprotection of the tert-butyl ester group on the N-substituents is achieved under mild conditions .
- Results: The corresponding pH-responsive peptoid-based polyacids are produced .
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
属性
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVNYBJCJGKVQK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200427 | |
| Record name | N-((tert-Butoxy)carbonyl)-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(tert-Butoxy)carbonyl]-D-tryptophan | |
CAS RN |
5241-64-5 | |
| Record name | tert-Butoxycarbonyl-D-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5241-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((tert-Butoxy)carbonyl)-D-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((tert-Butoxy)carbonyl)-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(tert-butoxy)carbonyl]-D-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



